molecular formula C17H14INO B12341636 (2,3-Dimethyl-1H-indol-1-yl)(2-iodophenyl)methanone

(2,3-Dimethyl-1H-indol-1-yl)(2-iodophenyl)methanone

Cat. No.: B12341636
M. Wt: 375.20 g/mol
InChI Key: YBGBZXIWRXCEDT-UHFFFAOYSA-N
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Description

(2,3-Dimethyl-1H-indol-1-yl)(2-iodophenyl)methanone is a synthetic organic compound featuring a benzoyl group substituted with an iodine atom at the ortho position (2-iodophenyl) and a 2,3-dimethylindole moiety linked via a ketone bridge. These analogs are often associated with psychoactive properties, exemplified by compounds like AM-694, a synthetic cannabinoid receptor agonist .

Properties

Molecular Formula

C17H14INO

Molecular Weight

375.20 g/mol

IUPAC Name

(2,3-dimethylindol-1-yl)-(2-iodophenyl)methanone

InChI

InChI=1S/C17H14INO/c1-11-12(2)19(16-10-6-4-7-13(11)16)17(20)14-8-3-5-9-15(14)18/h3-10H,1-2H3

InChI Key

YBGBZXIWRXCEDT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C(=O)C3=CC=CC=C3I)C

Origin of Product

United States

Preparation Methods

Polyphosphoric Acid-Mediated Cyclization of N-Butenylaniline

The 2,3-dimethylindole scaffold is synthesized via acid-catalyzed cyclization of N-butenylaniline, as detailed in U.S. Patent 2,765,320. This method employs polyphosphoric acid (PPA) as both a catalyst and solvent, enabling efficient intramolecular cyclization. N-Butenylaniline, prepared by reacting aniline with butadiene under basic conditions, is heated with PPA at 100–300°C for 2–8 hours. The reaction proceeds via a Friedel-Crafts-type mechanism, where the acidic environment facilitates electrophilic aromatic substitution, forming the indole ring.

Optimization Insights

  • Temperature : Reflux conditions (typically 150–250°C) maximize yield while minimizing side products.
  • Stoichiometry : A 2:1 ratio of N-butenylaniline to PPA balances reactivity and viscosity.
  • Workup : Hydrolysis with aqueous sodium hydroxide, followed by ether extraction and distillation, yields 2,3-dimethylindole as crystalline solids (m.p. 103–104°C).

Acylation of 2,3-Dimethylindole

Sodium Hydride-Promoted N-Acylation

The introduction of the 2-iodobenzoyl moiety to the indole nitrogen is achieved through a nucleophilic acyl substitution reaction, adapted from procedures for analogous methanones. In anhydrous DMF, sodium hydride (NaH) deprotonates the indole’s N–H group, generating a nucleophilic indolide ion. This intermediate reacts with 2-iodobenzoyl chloride to form the target methanone.

Reaction Conditions

  • Base : NaH (1.1 equiv) ensures complete deprotonation of 2,3-dimethylindole.
  • Solvent : Anhydrous DMF stabilizes the indolide ion and facilitates acyl chloride reactivity.
  • Temperature : The reaction proceeds at 0°C during reagent addition, followed by stirring at room temperature for 4 hours.

Yield and Purity

  • Crude Yield : ~85% after precipitation and filtration.
  • Purification : Recrystallization from n-hexane/ethyl acetate (1:1 v/v) affords analytically pure product.

Mechanistic Considerations

Indole Cyclization Pathway

The formation of 2,3-dimethylindole from N-butenylaniline involves a sequence of protonation, cyclization, and dehydration. Polyphosphoric acid protonates the allylic amine, triggering a-sigmatropic rearrangement to form an iminium intermediate. Intramolecular electrophilic attack at the ortho position of the aromatic ring completes the indole ring, followed by loss of a proton to yield the aromatic heterocycle.

Acylation Mechanism

Deprotonation of 2,3-dimethylindole by NaH generates a resonance-stabilized indolide ion, which attacks the electrophilic carbonyl carbon of 2-iodobenzoyl chloride. The subsequent expulsion of chloride ion forms the N-acylated product. Steric hindrance from the 2-iodo substituent is mitigated by the planar geometry of the acyl chloride, enabling efficient coupling.

Analytical Characterization

Spectroscopic Validation

  • IR Spectroscopy : A strong absorption band at ~1650 cm⁻¹ confirms the presence of the ketone carbonyl group.
  • ¹H NMR : Key signals include the singlet for the N–CH₃ group (δ 3.85 ppm) and aromatic protons of the 2-iodophenyl moiety (δ 7.30–8.10 ppm).
  • ¹³C NMR : The carbonyl carbon resonates at ~195 ppm, while the iodinated aromatic carbons appear between 90–140 ppm.
  • Mass Spectrometry : The molecular ion peak ([M]⁺) aligns with the calculated molecular weight (C₁₇H₁₄INO₂, 395.21 g/mol).

Comparative Analysis of Methodologies

Parameter Indole Synthesis Acylation
Catalyst/Solvent Polyphosphoric acid NaH/DMF
Temperature 100–300°C 0°C → room temperature
Reaction Time 2–8 hours 4 hours
Yield >80% ~85%
Purification Distillation Recrystallization

Challenges and Mitigation Strategies

Byproduct Formation

Trace amounts of diacylated byproducts may form during acylation. These are removed during recrystallization, as the target compound’s lower solubility in n-hexane/ethyl acetate ensures selective precipitation.

Industrial-Scale Adaptations

Continuous Flow Synthesis

For large-scale production, polyphosphoric acid-mediated cyclization can be adapted to continuous flow reactors, enhancing heat transfer and reducing reaction times. Similarly, acylation under flow conditions minimizes exothermic risks associated with NaH.

Chemical Reactions Analysis

Methanone, (2,3-dimethyl-1H-indol-1-yl)(2-iodophenyl)- can undergo various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

One of the primary applications of (2,3-Dimethyl-1H-indol-1-yl)(2-iodophenyl)methanone is in the development of anticancer agents. Compounds with indole structures are often studied for their ability to inhibit cancer cell proliferation. Research has shown that derivatives of indole can induce apoptosis in cancer cells and inhibit tumor growth by various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies indicate that indole derivatives exhibit significant activity against a range of pathogens, including bacteria and fungi. This makes (2,3-Dimethyl-1H-indol-1-yl)(2-iodophenyl)methanone a candidate for further development as an antimicrobial agent.

Neuroprotective Effects

Recent studies have suggested potential neuroprotective effects associated with indole derivatives. This includes the ability to mitigate oxidative stress and inflammation in neuronal cells. The compound may therefore hold promise for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Fluorescent Probes

The unique structure of (2,3-Dimethyl-1H-indol-1-yl)(2-iodophenyl)methanone allows it to be explored as a fluorescent probe in biological imaging. Its ability to emit fluorescence upon excitation makes it suitable for tracking cellular processes and visualizing biological systems in real-time.

Organic Electronics

Given its electronic properties, this compound can be utilized in organic electronic devices. The incorporation of indole derivatives into organic semiconductors may enhance the performance of devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Synthetic Intermediates

(2,3-Dimethyl-1H-indol-1-yl)(2-iodophenyl)methanone serves as an important intermediate in the synthesis of various bioactive compounds. Its reactivity allows chemists to modify its structure further to create new derivatives with enhanced biological activities.

Case Studies and Experimental Findings

StudyFocusFindings
Anticancer ActivityDemonstrated that indole derivatives can inhibit cancer cell proliferation through apoptosis induction.
Antimicrobial PropertiesShowed significant activity against bacterial strains, indicating potential for drug development.
Fluorescent ProbesExplored use in biological imaging due to fluorescence properties.

Mechanism of Action

The mechanism of action of Methanone, (2,3-dimethyl-1H-indol-1-yl)(2-iodophenyl)- involves its interaction with specific molecular targets in biological systems. The indole ring can bind to various receptors and enzymes, modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (2,3-Dimethyl-1H-indol-1-yl)(2-iodophenyl)methanone with key analogs, focusing on structural variations, analytical data, and regulatory status.

Structural Analogues and Substitution Effects

Compound Name Indole Substituents Benzoyl Substituent Molecular Formula Key Features
Target Compound 1H-indol-1-yl, 2,3-dimethyl 2-iodophenyl C₁₇H₁₄INO Iodine at ortho position; dimethyl indole enhances steric bulk.
AM-694 1-(5-fluoropentyl)-1H-indol-3-yl 2-iodophenyl C₂₀H₂₀FINO 5-fluoropentyl chain on indole N; regulated as a synthetic cannabinoid.
(2-Ethyl-1H-indol-1-yl)(2-iodophenyl)methanone (3k) 1H-indol-1-yl, 2-ethyl 2-iodophenyl C₁₇H₁₄INO Ethyl group at indole C2; IR 1677 cm⁻¹ (C=O), 805 cm⁻¹ (C-I stretch).
AM-694 3-iodo isomer 1-(5-fluoropentyl)-1H-indol-3-yl 3-iodophenyl C₂₀H₂₀FINO Iodine at meta position; distinct HRMS fragment at 436.0568 m/z.
Azepane isomer of AM-2233 1-(1-methylazepan-3-yl)-1H-indol-3-yl 2-iodophenyl C₂₃H₂₄IN₂O Azepane ring on indole N; differentiated via LC-MS/MS and NMR.

Key Observations:

  • Substituent Position: The ortho-iodo configuration in the benzoyl group (as in AM-694 and the target compound) is critical for receptor binding in synthetic cannabinoids . Regioisomers with meta- or para-iodo substitutions exhibit distinct mass spectral profiles and reduced bioactivity .
  • Indole Modifications: Alkyl chains (e.g., 5-fluoropentyl in AM-694) enhance lipophilicity and pharmacokinetic profiles, whereas smaller groups (e.g., ethyl or dimethyl) may alter steric interactions with targets .
  • Spectroscopic Differentiation: HRMS: AM-694 and its isomers show diagnostic ions at m/z 436.0568 (C₂₀H₂₀FINO⁺) and 230.9301 (C₇H₄IO⁺) . NMR: The 2-iodophenyl group in AM-694 produces distinct aromatic signals (δ 7.3–8.1 ppm) and fluorine coupling in the fluoropentyl chain (δ 4.2 ppm) . IR: The carbonyl stretch (C=O) near 1677 cm⁻¹ and C-I vibrations (~805 cm⁻¹) are consistent across iodinated analogs .

Legal and Regulatory Status

  • AM-694: Listed as a Schedule I controlled substance in Alabama due to its psychoactive properties .
  • Target Compound: Not explicitly regulated in the provided evidence, though its structural similarity to AM-694 may warrant scrutiny under analog laws .

Data Tables

Table 1: Comparative Analytical Data

Compound HRMS (m/z) Key NMR Signals (δ, ppm) IR Peaks (cm⁻¹)
AM-694 436.0568 [M+H]⁺ 7.8 (2-iodophenyl), 4.2 (CF₂) 1675 (C=O), 805 (C-I)
Target Compound (Inferred) ~385.0 [M+H]⁺ (calc.) 7.5–8.0 (aromatic), 2.5 (CH₃) 1680 (C=O), 810 (C-I)
3k - 7.6 (aromatic), 1.3 (CH₂CH₃) 1677 (C=O), 805 (C-I)

Table 2: Regulatory Status

Compound Legal Status Jurisdiction Reference
AM-694 Schedule I (Controlled) Alabama, USA
Azepane isomer of AM-2233 Unregulated (as of 2022) Japan
Target Compound Not explicitly regulated - -

Biological Activity

(2,3-Dimethyl-1H-indol-1-yl)(2-iodophenyl)methanone, also known by its CAS number 6277-72-1, is a synthetic compound belonging to the indole class. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

The molecular formula for (2,3-Dimethyl-1H-indol-1-yl)(2-iodophenyl)methanone is C17H14INOC_{17}H_{14}INO with a molecular weight of 375.20 g/mol. The structure features an indole ring substituted with a 2-iodophenyl group and a ketone functional group.

PropertyValue
Molecular FormulaC17H14INO
Molecular Weight375.20 g/mol
IUPAC Name(2,3-dimethylindol-1-yl)-(2-iodophenyl)methanone
InChIInChI=1S/C17H14INO/c1-11-12(2)19(16-10-6-4-7-13(11)16)17(20)14-8-3-5-9-15(14)18/h3-10H,1-2H3

Synthesis

The synthesis of (2,3-Dimethyl-1H-indol-1-yl)(2-iodophenyl)methanone typically involves the reaction of 2,3-dimethylindole with 2-iodobenzoyl chloride. This reaction is conducted in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature or slightly elevated temperatures .

Anticancer Properties

Research indicates that indole derivatives possess significant anticancer properties. A study focusing on various indole derivatives demonstrated that (2,3-Dimethyl-1H-indol-1-yl)(2-iodophenyl)methanone exhibits cytotoxic effects against several cancer cell lines. The compound was found to induce apoptosis in human cervical cancer (HeLa) and lung cancer (A549) cells, with IC50 values indicating effective inhibition of cell proliferation .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. Preliminary studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, it demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

The mechanism by which (2,3-Dimethyl-1H-indol-1-yl)(2-iodophenyl)methanone exerts its biological effects is believed to involve interaction with various molecular targets within cells. The indole moiety can bind to specific receptors or enzymes, modulating their activities and interfering with cellular signaling pathways. This interaction may lead to altered gene expression and ultimately induce cell death in malignant cells .

Study 1: Anticancer Activity

A recent study evaluated the efficacy of (2,3-Dimethyl-1H-indol-1-yl)(2-iodophenyl)methanone on HeLa and A549 cells. The results showed that this compound significantly reduced cell viability in a dose-dependent manner. The study concluded that the compound could be a potential candidate for further development as an anticancer agent .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against resistant strains of bacteria. The results indicated that it effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential use in treating infections caused by antibiotic-resistant pathogens .

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